
4-Aminobenzaldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminobenzaldehyde can be synthesized through several methods. One common method involves the oxidation of p-nitrotoluene followed by reduction . The process typically includes the following steps:
Oxidation: p-Nitrotoluene is oxidized to p-nitrobenzaldehyde.
Industrial Production Methods: In industrial settings, this compound is produced by the selective hydrogenation of 4-nitrobenzaldehyde using colloidal RhCu bimetallic nanoparticles . This method is preferred due to its efficiency and high yield.
Chemical Reactions Analysis
4-Aminobenzaldehyde undergoes various chemical reactions, including:
Oxidation:
- This compound can be oxidized to 4-nitrobenzaldehyde using oxidizing agents such as potassium permanganate .
Reduction:
Substitution:
- The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Alcohol, benzene, dimethylformamide (DMF).
Major Products:
- 4-Nitrobenzaldehyde (oxidation).
- 4-Aminobenzyl alcohol (reduction).
- Various substituted benzaldehydes (substitution).
Scientific Research Applications
Medicinal Chemistry Applications
Antibiotic Development
Recent research has highlighted the potential of 4-Aminobenzaldehyde as a novel antibiotic. A study combined it with trans-cinnamaldehyde to create a compound that selectively targets bacterial cells while being non-toxic to mammalian cells. This compound is theorized to disrupt bacterial cell walls by inhibiting the attachment of pentapeptide chains to N-Acetylmuramic acid, a critical component of peptidoglycan . The study emphasizes the need for further clinical trials to assess its efficacy and safety for potential use in treating bacterial infections.
Anticancer Activity
this compound has also been investigated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells by activating specific cellular pathways. For instance, it has been shown to enhance the cytotoxic effects of certain chemotherapeutic agents when used in combination therapies .
Polymer Science Applications
This compound serves as a building block for synthesizing conductive polymers. Its incorporation into polymer matrices can enhance conductivity and corrosion resistance, making it valuable for electronic applications. The compound's ability to form stable bonds with other monomers allows for the development of advanced materials with tailored properties .
Analytical Chemistry Applications
Colorimetric Sensors
In analytical chemistry, this compound is utilized in developing colorimetric sensors for detecting metal ions and other analytes. For example, it can be used in chemosensors that exhibit solvatochromism—changes in color based on solvent polarity—allowing for the naked-eye detection of substances like ammonia . This application highlights its utility in environmental monitoring and safety assessments.
Case Studies
Mechanism of Action
The mechanism of action of 4-Aminobenzaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets:
- The compound can bind to and disrupt N-Acetylmuramic acid, a major constituent of bacterial cell walls, making it a potential antibiotic .
Pathways Involved:
Comparison with Similar Compounds
4-Aminobenzaldehyde can be compared with other similar compounds such as 4-Hydroxybenzaldehyde and 4-Nitrobenzaldehyde:
4-Hydroxybenzaldehyde:
- Similar in structure but contains a hydroxyl group instead of an amino group.
- Used in the synthesis of pharmaceuticals and as a flavoring agent .
4-Nitrobenzaldehyde:
- Contains a nitro group instead of an amino group.
- Used as an intermediate in the synthesis of dyes and other organic compounds .
Uniqueness of this compound:
- The presence of the amino group makes it a versatile intermediate in the synthesis of various organic compounds.
- Its potential use as an antibiotic and anticancer agent highlights its significance in medicinal chemistry .
Biological Activity
4-Aminobenzaldehyde (4-AB), a compound with the chemical formula CHNO, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and microbiology. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
This compound is an aromatic compound characterized by the presence of an amino group (-NH) and an aldehyde group (-CHO) attached to a benzene ring. Its structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic organic chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It is theorized to function by targeting bacterial cell walls. Specifically, it binds to N-acetylmuramic acid, a critical component of peptidoglycan, thereby disrupting bacterial cell wall synthesis. This mechanism is particularly relevant in the context of antibiotic resistance, as 4-AB demonstrates selective toxicity towards bacterial cells while being non-toxic to mammalian cells .
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Escherichia coli | 15 | |
Staphylococcus aureus | 12 | |
Bacillus subtilis | 10 |
Antibiotic Development
The development of this compound as a novel antibiotic is particularly promising. By combining its structure with naturally occurring compounds like trans-cinnamaldehyde and p-aminobenzoic acid (pABA), researchers have synthesized derivatives that exhibit enhanced antibacterial properties. These compounds are designed to penetrate bacterial membranes effectively and inhibit growth without affecting human cells .
Cancer Research
In addition to its antimicrobial properties, this compound has shown potential in cancer research. Studies indicate that it may influence cell signaling pathways involved in apoptosis (programmed cell death) and proliferation. The compound's ability to modulate these pathways could provide insights into new cancer therapies .
Study on Antimicrobial Effects
A study conducted by Pargaonkar et al. evaluated the efficacy of this compound against several Gram-negative and Gram-positive bacteria. The results demonstrated significant inhibition against E. coli and S. aureus, suggesting its potential as a broad-spectrum antibiotic .
Investigation into Anti-Cancer Properties
Research published in a pharmacological journal explored the effects of this compound on cancer cell lines. The findings indicated that treatment with this compound resulted in reduced viability of cancer cells, suggesting its potential role as an anticancer agent .
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- Mechanistic Studies : Understanding the precise molecular mechanisms through which 4-AB exerts its antimicrobial and anticancer effects.
- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in human subjects.
- Synthetic Modifications : Exploring structural modifications to enhance its potency and selectivity against specific pathogens or cancer types.
Q & A
Basic Research Questions
Q. What are the established synthesis methods for 4-Aminobenzaldehyde, and how is purity confirmed experimentally?
Methodological Answer: this compound is synthesized via:
- Redox Conversion : Reacting 4-nitrotoluene with sodium polysulfide in boiling alcohol, followed by separation and purification .
- Catalytic Hydrogenation : Using RhCu bimetallic nanoparticles to reduce 4-nitrobenzaldehyde under controlled hydrogen pressure, achieving high selectivity .
- Ozonation : Oxidizing 4-aminotoluene with ozone, yielding this compound as an intermediate for anti-tuberculosis drug synthesis .
Purity Analysis :
- Chromatography : HPLC or GC-MS to detect impurities (e.g., unreacted 4-nitrotoluene or byproducts like 4-aminotoluene derivatives) .
- Spectroscopy : FT-IR to confirm the aldehyde (C=O stretch ~1700 cm⁻¹) and primary amine (-NH₂ stretch ~3400 cm⁻¹) functional groups .
Q. How can researchers distinguish this compound from structurally similar aldehydes using spectroscopic techniques?
Methodological Answer:
- UV-Vis Spectroscopy : The conjugated aromatic-aldehyde system in this compound exhibits a distinct absorption peak at ~300 nm, differing from non-aminobenzaldehydes (e.g., 4-hydroxybenzaldehyde absorbs at ~280 nm) .
- NMR : The aldehyde proton appears as a singlet at ~9.8 ppm (¹H NMR), while the aromatic protons adjacent to the -NH₂ group show deshielding (~7.5–7.8 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z 121.14 (C₇H₇NO) with fragmentation patterns indicative of the aldehyde and amine groups .
Q. What are the recommended storage conditions to prevent degradation of this compound?
Methodological Answer:
- Store in airtight, light-resistant containers at 2–8°C to minimize oxidation of the aldehyde group.
- Use desiccants (e.g., silica gel) to avoid moisture-induced side reactions (e.g., imine formation). Purity should be periodically verified via TLC or HPLC .
Advanced Research Questions
Q. How can catalytic hydrogenation of 4-nitrobenzaldehyde be optimized to maximize this compound yield while suppressing byproducts?
Methodological Answer:
- Catalyst Design : Adjust Rh/Cu ratios in bimetallic nanoparticles to enhance selectivity. Rh-rich surfaces favor nitro reduction over over-hydrogenation of the aldehyde group .
- Reaction Conditions :
- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Maintain H₂ pressure at 1–2 bar and temperature at 50–60°C to balance reaction rate and selectivity .
- Byproduct Analysis : Monitor side products (e.g., 4-aminobenzyl alcohol) via GC-MS and optimize quenching steps to terminate reactions at the aldehyde stage .
Q. How does the incorporation ratio of this compound as a bifunctional linker affect the crystallinity and photocatalytic performance of covalent organic frameworks (COFs)?
Methodological Answer:
- Linker Ratio Tuning : Varying this compound content during COF synthesis alters π-conjugation and pore size. Higher ratios (e.g., 1:2 vs. aldehyde/amine precursors) enhance crystallinity, confirmed by XRD (sharp peaks at 5–10° 2θ) .
- Photocatalytic Efficiency :
Q. How should researchers resolve conflicting data on catalytic efficiency in this compound synthesis?
Methodological Answer:
- Variable Re-examination :
- Catalyst Characterization : Use TEM to verify nanoparticle size (<5 nm for RhCu) and XPS to confirm surface composition .
- Reprodubility Checks : Standardize solvent purity (e.g., anhydrous ethanol vs. commercial grades) and reaction setup (e.g., inert atmosphere for ozonation) .
- Statistical Analysis : Apply ANOVA to compare yields across multiple trials, identifying outliers due to inconsistent stirring rates or temperature gradients .
Q. What strategies mitigate toxicity risks when handling this compound in laboratory settings?
Methodological Answer:
Properties
IUPAC Name |
4-aminobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-7-3-1-6(5-9)2-4-7/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATYWCRQDJIRAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060299 | |
Record name | Benzaldehyde, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556-18-3, 28107-09-7 | |
Record name | 4-Aminobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=556-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, homopolymer | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60117 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Aminobenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45163 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 4-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.288 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINOBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74Q1671TS1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.